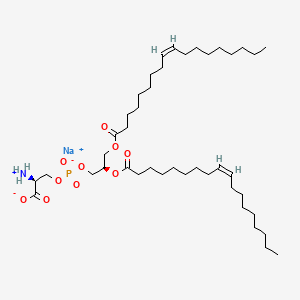

Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine

Description

Historical Discovery and Nomenclature

The discovery of phosphatidylserine compounds traces back to the early 19th century when scientists first began investigating the phosphorus-containing lipids in biological tissues. The presence of phosphorus-containing lipids in animal tissues was probably first noted by Vauquelin in 1812 in the fat-like material of the brain. This initial observation laid the groundwork for subsequent investigations that would eventually lead to the identification and characterization of phosphatidylserine.

Johann Ludwig Wilhelm Thudichum, a German biochemist and physician, made groundbreaking contributions to phospholipid research in the late 1800s. In 1884, Thudichum separated two types of phosphatides from the brain based on their solubility in alcohol: lecithin (now known as phosphatidylcholine), which readily dissolved in alcohol, and "cephalin," which was not soluble in alcohol. Thudichum suggested that instead of the choline constituent that was present in lecithin, cephalin contained an alternative nitrogenous base, originally called colamine (now known as ethanolamine). Despite the scientific community's initial skepticism, Thudichum's work in his 1884 publication "A Treatise on the Chemical Constitution of the Brain" proved foundational to modern phospholipid chemistry.

The specific identification of phosphatidylserine as a distinct component of cephalin occurred much later. Phosphatidylethanolamine was first purified more than one hundred years ago in 1913 from cattle brain by Renall, who discovered that the two acyl chains were typically different from one another. Subsequently, cephalin was chromatographically separated into two phosphoglycerolipids, phosphatidylserine and phosphatidylethanolamine, by Folch. The structural difference between these compounds was revealed in 1945 when Artom hydrolyzed both phospholipids and found that while phosphatidylethanolamine yielded ethanolamine, phosphatidylserine surprisingly yielded the amino acid serine.

Properties

CAS No. |

90693-88-2 |

|---|---|

Molecular Formula |

C42H77NNaO10P |

Molecular Weight |

810.0 g/mol |

IUPAC Name |

sodium [(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |

InChI |

InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39+;/m1./s1 |

InChI Key |

KPHZNDUWYZIXFY-YORIBCANSA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |

Origin of Product |

United States |

Mechanism of Action

Target of Action

The primary target of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt is the cell membrane. It is a phospholipid that can be used in lipid mixtures with DOPC and DOPE. The compound has been used in the formation of unilamellar vesicles to study the effect of curvature on membrane structure.

Mode of Action

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt interacts with its targets by integrating into the lipid bilayer of the cell membrane. It has been used in the formation of supported lipid bilayers to study the effects of various support materials on lipid redistribution between membrane leaflets.

Biochemical Pathways

The compound affects the biochemical pathways related to membrane structure and function. By integrating into the lipid bilayer, it can influence the curvature of the membrane and the distribution of lipids between the leaflets of the membrane.

Result of Action

The molecular and cellular effects of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt’s action are primarily related to its influence on membrane structure. By affecting the curvature of the membrane and the distribution of lipids, it can potentially influence various cellular processes that depend on membrane properties.

Action Environment

The action, efficacy, and stability of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt are likely to be influenced by environmental factors that affect lipid structures and functions. These could include factors such as temperature, pH, and the presence of other lipids or proteins that interact with lipids.

Biochemical Analysis

Biochemical Properties

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt plays a crucial role in biochemical reactions, particularly in the formation and stabilization of lipid bilayers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with calcium ions, which are essential for the activation of certain enzymes involved in blood coagulation. Additionally, this compound can interact with proteins such as annexins, which bind to phospholipids in a calcium-dependent manner. These interactions are vital for processes like membrane fusion, vesicle trafficking, and signal transduction.

Cellular Effects

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt influences various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinases and phosphatases. This compound can also impact gene expression by altering the localization and function of transcription factors. In terms of cellular metabolism, it plays a role in the synthesis and turnover of membrane lipids, thereby influencing cell growth and proliferation. Studies have shown that it can induce apoptosis in certain cancer cell lines by activating caspases and other apoptotic proteins.

Molecular Mechanism

At the molecular level, 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt exerts its effects through specific binding interactions with biomolecules. It can bind to and activate enzymes such as protein kinase C (PKC), which is involved in various signaling pathways. This compound also acts as a substrate for phospholipases, which hydrolyze phospholipids to generate signaling molecules. Additionally, it can modulate the activity of ion channels and transporters, thereby affecting ion homeostasis and cellular excitability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt can change over time. This compound is relatively stable when stored at -20°C, but it can degrade upon prolonged exposure to light and air. Over time, its ability to form lipid bilayers and interact with proteins may diminish, affecting its efficacy in experimental applications. Long-term studies have shown that it can have sustained effects on cellular function, such as prolonged activation of signaling pathways and changes in gene expression.

Dosage Effects in Animal Models

The effects of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt vary with different dosages in animal models. At low doses, it can enhance cognitive function and memory in rodents by modulating neurotransmitter release and synaptic plasticity. At high doses, it may induce toxic effects such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response.

Biological Activity

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt (DOPS), is a phospholipid that plays a crucial role in biological membranes and has garnered attention for its various applications in biochemistry and medicine. This article delves into the biological activity of DOPS, highlighting its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula : CHNOP•Na

- Molecular Weight : 788.0432 g/mol

- IUPAC Name : sodium (2S)-2-(oleoyloxy)-3-(phosphonooxy)propanoate

DOPS is characterized by its dual oleic acid chains at the sn-1 and sn-2 positions, contributing to its amphiphilic nature, which is essential for membrane formation and stability .

DOPS primarily interacts with cell membranes, integrating into the lipid bilayer. This integration influences membrane curvature and lipid distribution, which are critical for various cellular processes. The compound has been shown to modulate signaling pathways by affecting protein kinases and phosphatases, particularly protein kinase C (PKC), which is involved in numerous signaling cascades .

Key Mechanisms:

- Membrane Integration : DOPS incorporates into lipid bilayers, altering their physical properties.

- Curvature Modulation : It influences membrane curvature, which is vital for processes like vesicle formation and fusion.

- Signal Transduction : By interacting with membrane proteins, DOPS can modulate intracellular signaling pathways.

Biological Activities

DOPS exhibits several biological activities that make it a valuable compound in research and therapeutic contexts:

1. Anticancer Activity

Research indicates that DOPS-containing nanovesicles exhibit cytotoxic effects against cancer cell lines such as SK-MEL-28. In vivo studies have demonstrated that these vesicles can reduce tumor volume in squamous cell carcinoma mouse models .

2. Coagulation Studies

DOPS has been utilized to mimic platelet membranes in coagulation studies. Its ability to form lipid mixtures with other phospholipids like DOPC and DOPE enhances its application in understanding blood coagulation mechanisms .

3. Liposome Formation

DOPS is instrumental in the formation of liposomes, which are used as non-toxic vectors for DNA delivery. This property is particularly valuable in gene therapy applications where safe delivery systems are paramount .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Cytotoxicity Study | DOPS nanovesicles showed significant cytotoxicity against SK-MEL-28 cells in vitro. | Potential use in cancer therapy. |

| Coagulation Mechanism | DOPS mimics platelet membranes effectively, aiding in the study of coagulation pathways. | Research in hemostasis and thrombosis. |

| Gene Delivery Systems | DOPS used as a vector for non-viral DNA delivery demonstrated high efficacy without toxicity. | Gene therapy applications. |

Biochemical Analysis

DOPS's interaction with biomolecules extends to forming complexes with calcium ions, crucial for enzyme activation involved in blood coagulation . Its stability against oxidation makes it a preferable choice over naturally occurring brain phosphatidylserine (PS), enhancing its utility in various biochemical applications.

Scientific Research Applications

Biophysical Research

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt is primarily utilized in the study of lipid membranes and their dynamics. Its applications in biophysical research include:

- Lipid Bilayer Studies : DOPS is integral in constructing artificial lipid bilayers, which serve as models for studying membrane dynamics, fluidity, and phase behavior. Researchers use DOPS to investigate how different lipid compositions affect membrane properties .

- Membrane Protein Localization : The serine head group of DOPS allows for the exploration of membrane protein interactions and localization. This is crucial for understanding signaling pathways related to apoptosis and other cellular processes .

Drug Delivery Systems

DOPS plays a significant role in nanotechnology, particularly in the development of lipid-based nanoparticles:

- Liposome Formation : DOPS is a key component in liposome production, which are spherical vesicles that can encapsulate drugs for targeted delivery. The phospholipid's properties enhance the stability and efficacy of drug formulations .

- Targeted Delivery Mechanisms : Researchers have utilized DOPS in creating nanoparticles that can specifically target certain cells or tissues, improving therapeutic outcomes in various medical applications .

Cell Biology

In cell biology, DOPS has been employed to mimic biological membranes for various experimental setups:

- Coagulation Studies : By combining DOPS with other phospholipids like DOPC and DOPE, researchers can create lipid mixtures that replicate the composition of platelet membranes. This allows for detailed studies on coagulation mechanisms and platelet function .

- Apoptosis Research : The ability of DOPS to influence cell signaling pathways makes it a valuable tool in apoptosis research. It helps elucidate the mechanisms by which cells undergo programmed cell death .

Case Study 1: Liposome Binding Assay

In a study published by Stoeber et al., 2020, DOPS was used to characterize cavin proteins through liposome binding assays. The results demonstrated how variations in lipid composition could affect protein interactions with lipid membranes, providing insights into cellular signaling mechanisms .

Case Study 2: Targeted Drug Delivery

A recent investigation explored the use of DOPS in developing targeted liposomal drug delivery systems for cancer therapy. The study highlighted how DOPS-enhanced liposomes improved drug accumulation at tumor sites while reducing systemic toxicity .

Chemical Reactions Analysis

Hydrolysis Reactions

DOPS undergoes hydrolysis under acidic or alkaline conditions, targeting ester bonds in its oleoyl chains or the phosphate group.

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Ester Hydrolysis | Acidic (HCl, H₂SO₄) or enzymatic (lipases) | Free oleic acid, glycerol derivatives | Cleavage of ester bonds via nucleophilic attack |

| Phosphate Hydrolysis | Alkaline (NaOH) | Phosphoserine derivatives, sodium phosphate | Deprotonation and bond cleavage |

-

Structural Vulnerability : The ester linkages (C=O-O-) in oleoyl chains are prone to hydrolysis, especially in the presence of lipases .

-

Functional Impact : Hydrolysis disrupts membrane integrity, altering lipid bilayer properties .

Oxidation Reactions

The unsaturated oleoyl chains (C18:1) in DOPS are susceptible to oxidation, forming peroxides and secondary products.

-

Kinetics : Oxidation rates increase with exposure to light or elevated temperatures .

-

Analytical Detection : Malondialdehyde (MDA) is a common marker for lipid oxidation .

Ion Exchange Reactions

The sodium counterion in DOPS can be replaced by divalent cations (e.g., Ca²⁺, Mg²⁺), influencing membrane aggregation and phase behavior.

| Cation | Reaction Environment | Product | Biological Relevance |

|---|---|---|---|

| Ca²⁺ | Neutral pH | Ca²⁺-DOPS complex | Membrane fusion in synaptic vesicles |

| Mg²⁺ | Physiological pH | Mg²⁺-bound DOPS | Stabilization of lipid rafts |

-

Binding Affinity : Ca²⁺ exhibits higher affinity for the phosphoserine head group than Na⁺ .

-

Structural Effect : Cation substitution induces lateral phase separation in lipid bilayers .

Enzymatic Modifications

DOPS serves as a substrate for phospholipases and kinases, modulating signaling pathways.

-

Kinetic Parameters : PLA₂ activity on DOPS shows a Kₘ of ~15 µM and Vₘₐₓ of 0.8 µmol/min/mg .

-

Regulation : PKC activation requires Ca²⁺ and diacylglycerol, both influenced by DOPS .

Crosslinking and Conjugation

DOPS participates in covalent modifications for bioconjugation or stabilization.

-

Yield : EDC-mediated conjugation achieves ~70% efficiency under optimal pH (5.5–6.5) .

-

Stability : Crosslinked DOPS resists enzymatic degradation, enhancing in vivo longevity .

Thermal Degradation

Heating DOPS above its phase transition temperature (~−18°C) induces isomerization and chain breakdown.

| Temperature | Time | Products | Structural Impact |

|---|---|---|---|

| >100°C | 1–2 hours | Cyclic ketones, short-chain acids | Loss of membrane asymmetry |

| 150°C | 30 minutes | Acrolein, glycerophosphoserine | Irreversible bilayer disruption |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Head Group and Charge-Dependent Interactions

- DOPS vs. DOPC/DOPE : Unlike neutral DOPC and DOPE, DOPS’s anionic serine head group enables electrostatic interactions with cationic proteins (e.g., annexins) and ions (e.g., Ca²⁺), critical for membrane remodeling and vesicle trafficking .

- DOPS vs. DOPG : Both are negatively charged, but DOPS’s serine moiety specifically recruits proteins involved in apoptosis (e.g., scramblases) and synaptic vesicle fusion, whereas DOPG is preferred in bacterial membrane mimics .

Acyl Chain Effects on Membrane Properties

- DOPS vs. DPPS : DOPS’s unsaturated oleoyl chains confer fluidity at physiological temperatures (phase transition <0°C), while DPPS’s saturated palmitoyl chains form rigid bilayers with higher transition temperatures (~55°C) . This makes DOPS suitable for dynamic processes like vesicle fusion .

- DOPS vs. DMPS (1,2-dimyristoyl-sn-glycero-3-phospho-L-serine) : DMPS’s shorter myristoyl (14:0) chains further reduce packing density compared to DPPS, but its phase behavior remains distinct from DOPS .

Commercial and Practical Considerations

- Purity and Cost: DOPS (≥95% purity) is priced at ~$233/5 mg (Santa Cruz Biotechnology), comparable to DOPG (\sim$200/5 mg) but costlier than DOPC (~$150/5 mg) .

- Storage : Like other unsaturated phospholipids, DOPS requires storage at -20°C under inert gas to prevent oxidation, whereas saturated analogs (e.g., DPPS) are more stable .

Preparation Methods

Stock Solution Volume Calculations

| Desired Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 1.2345 |

| 5 mM | 1 | 0.2469 |

| 10 mM | 1 | 0.1235 |

Volumes scale linearly with compound amount, e.g., 5 mg compound for 1 mM requires 6.1726 mL solvent.

Notes on Preparation Methodology

- The choice of solvent depends on the intended experimental use; for lipid bilayer formation, chloroform or ethanol is preferred due to compatibility with lipid film hydration methods.

- Sonication and mild heating improve dissolution without compromising lipid integrity.

- The sodium salt form enhances aqueous solubility compared to free acid forms, facilitating preparation of aqueous dispersions or liposomes.

- For in vivo or cell culture applications, stock solutions are often prepared in DMSO due to its biocompatibility and miscibility with aqueous media.

Research Findings on Preparation Impact

- Studies have demonstrated that the purity and preparation method of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt significantly affect membrane curvature and lipid leaflet distribution in model membranes.

- The compound’s stability during storage and handling directly influences its ability to form stable unilamellar vesicles and supported lipid bilayers used in biophysical assays.

- Proper solvent selection and solution preparation protocols are critical for reproducible incorporation into lipid mixtures with other phospholipids such as DOPC and DOPE, which mimic biological membranes.

Summary Table: Preparation Parameters of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, Sodium Salt

Q & A

Q. What are the standard protocols for preparing DOPS-containing liposomes, and how do structural properties influence their formation?

Liposomes incorporating DOPS are typically prepared using thin-film hydration followed by extrusion or sonication. The serine head group’s negative charge requires buffer optimization (e.g., 10 mM HEPES, pH 7.4) to stabilize vesicle formation. Acyl chain unsaturation (18:1 oleoyl chains) enhances membrane flexibility, critical for achieving unilamellar structures . Purity (>95%) must be verified via TLC or HPLC to prevent batch variability .

Q. How does the acyl chain composition of DOPS affect membrane fluidity and phase behavior?

The cis-double bonds in oleoyl chains (18:1) introduce kinks, reducing lipid packing density and lowering phase transition temperatures compared to saturated analogs (e.g., DPPS). This increases membrane fluidity, which can be quantified using fluorescence anisotropy or differential scanning calorimetry (DSC) . For basic studies, maintain hydration levels (>20% water content) to mimic physiological conditions .

Q. What methodologies are recommended for assessing DOPS purity and batch consistency?

Purity is typically assessed via thin-layer chromatography (TLC) with phosphate staining or HPLC-ELSD. Certificates of Analysis (COA) from suppliers should report ≥95% purity, with residual solvents (e.g., chloroform) quantified via GC-MS . Researchers should validate purity in-house before critical experiments to avoid artifacts in membrane protein studies .

Advanced Research Questions

Q. How can researchers design experiments to investigate DOPS-mediated protein-membrane interactions under varying pH conditions?

The serine head group’s ionization state (pKa ~2.4) is pH-sensitive, altering membrane surface charge. To study pH-dependent interactions:

Q. What analytical techniques resolve contradictions in reported phase transition temperatures of DOPS-containing bilayers?

Discrepancies in phase transitions (e.g., Tm ranging from -20°C to +5°C) arise from hydration levels, salt concentrations, or impurity profiles. To address this:

- Perform DSC with rigorously degassed samples.

- Compare data across hydration states (10–30% water) and ionic conditions (0–200 mM NaCl) .

- Validate with X-ray diffraction to correlate thermal transitions with lamellar spacing .

Q. How does DOPS incorporation into lipid nanoparticles (LNPs) enhance stability and drug encapsulation efficiency in gene delivery?

DOPS’s anionic charge improves nucleic acid binding via electrostatic interactions. To optimize LNPs:

- Formulate DOPS with DOPE (fusogenic lipid) and DOPC (structural lipid) at 20:30:50 molar ratios.

- Use microfluidic mixing to achieve uniform particle size (80–120 nm).

- Assess encapsulation efficiency using SYBR Gold fluorescence quenching and stability via dynamic light scattering (DLS) over 72 hours .

Q. What experimental strategies mitigate batch-to-batch variability in DOPS-driven membrane asymmetry studies?

Variability arises from oxidation of unsaturated chains or residual solvents. To ensure reproducibility:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.